molecular formula C24H33NO4 B240735 Spiramine A CAS No. 114531-28-1

Spiramine A

Cat. No. B240735
CAS RN: 114531-28-1
M. Wt: 399.5 g/mol
InChI Key: ZPELMDXCJZDIBP-OWOZRORESA-N
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Description

Spiramine A is a diterpenoid . It is a natural product found in Spiraea japonica .


Synthesis Analysis

The synthesis of Spiramine A includes a late-stage biomimetic transformation of spiramilactone B, a facile formal lactone migration from the pentacyclic skeleton of spiramilactone E, a highly efficient and diastereoselective 1,7-enyne cycloisomerization to construct the functionalized tetracyclic atisane skeleton, and a tandem retro-Diels-Alder .


Molecular Structure Analysis

Spiramine A has a molecular formula of C24H33NO4 . It contains total 57 bond(s); 26 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 tertiary amide(s) (aliphatic) and 1 urea (-thio) derivative(s) .


Physical And Chemical Properties Analysis

Spiramine A has a molecular weight of 399.5 g/mol . It has an XLogP3-AA of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has 2 rotatable bonds . Its exact mass and monoisotopic mass are 399.24095853 g/mol . Its topological polar surface area is 48 Ų .

Scientific Research Applications

Chemotaxonomy and Phylogeny Clarification

Spiramine A: , as a diterpene alkaloid, serves as a chemotaxonomic marker which is pivotal in clarifying the classification and phylogeny within the Spiraea genus . Its presence in species outside the Ranunculaceae family, where it is commonly found, aids in the taxonomical categorization of these plants.

Xanthine Oxidase Inhibitory Activity

Research has shown that Spiramine A exhibits significant xanthine oxidase inhibitory activity . This property is crucial as it can be applied in the treatment of gout and hyperuricemia by reducing the production of uric acid in the body.

Antimicrobial Activity

Spiramine A has demonstrated moderate antibacterial activity . This suggests its potential use as a lead compound in the development of new antibacterial agents, which could be particularly valuable in the fight against antibiotic-resistant bacteria.

Antiplatelet Aggregation

The compound has been found to inhibit platelet-activating factor (PAF)-induced rabbit platelet aggregation in a concentration-dependent manner, with an IC50 value of 6.7 μM . This indicates its potential application in preventing thrombotic diseases.

Antitumor Activity

Spiramine A possesses antitumor properties . This opens up avenues for its use in cancer research, particularly in the development of novel anticancer drugs that target specific tumor cells or pathways.

Analytical Chemistry

In analytical chemistry, Spiramine A can be used as a standard for calibration curves in mass spectrometry analyses . This is essential for the accurate quantification of substances in various samples, which is a fundamental step in many research protocols.

Safety and Hazards

When handling Spiramine A, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19-,20+,21+,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPELMDXCJZDIBP-OWOZRORESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(=C)C2CCC13C(C2)C45CCCC6(C4CC3OC5N7C6OCC7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C(=C)[C@H]2CC[C@]13[C@@H](C2)[C@]45CCC[C@@]6([C@H]4C[C@H]3O[C@H]5N7[C@@H]6OCC7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331622
Record name Spiramine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiramine A

CAS RN

114531-28-1
Record name Spiramine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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